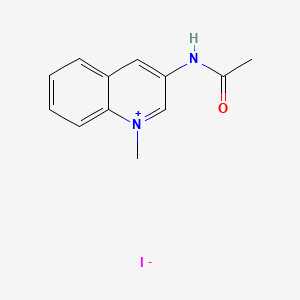
3-Acetamido-1-methylquinolinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-1-methylquinolinium iodide is a useful research compound. Its molecular formula is C12H13IN2O and its molecular weight is 328.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dye Chemistry
1.1 Hair Dyeing Applications
One of the prominent applications of 3-acetamido-1-methylquinolinium iodide is in the formulation of hair dyes. It serves as a key component in dye compositions that aim to provide vibrant colors with good fastness properties. The compound is used in both direct dye formulations and oxidation dye systems, which allow for the development of intense colors without damaging keratin fibers, such as human hair. The dye compositions containing this compound can achieve a broad palette of colors, ranging from yellow-red to blue and brown-black, while ensuring safety and uniformity in application .
1.2 Mechanism of Action
The mechanism by which this compound operates involves its interaction with nucleophilic reaction centers in the hair fibers. This reaction allows the dye to bond effectively, resulting in lasting color retention under mild conditions (temperatures around 20 to 50°C). The absence of harsh oxidizing agents further enhances its appeal for consumer safety .
Medicinal Chemistry
2.1 Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit potential as anticancer agents. Research into cyanine dyes, which share structural characteristics with this compound, has revealed significant antiproliferative effects against various cancer cell lines, including colorectal (Caco-2), breast (MCF-7), and prostate (PC-3) cancers . In particular, the structural modifications that include quinolinium derivatives have shown promise in enhancing selectivity and potency against cancer cells.
2.2 Case Studies on Antiproliferative Effects
In a study focusing on the antiproliferative effects of cyanine dyes derived from quinoline structures, it was found that certain derivatives exhibited IC50 values as low as 0.67 µM against Caco-2 cells, demonstrating a high degree of selectivity over normal human dermal fibroblasts (NHDF) . This suggests that modifications to the quinolinium structure can lead to enhanced therapeutic profiles.
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves acylation reactions where an acetamido group is introduced into the quinolinium framework. Various synthetic methods have been documented, emphasizing high yields and purity . Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and integrity of the synthesized compound.
3.2 Structural Properties
The chemical formula for this compound is C12H13IN2O, highlighting its complex structure that contributes to its functional properties in both dye applications and medicinal chemistry .
Data Summary Table
特性
CAS番号 |
38101-47-2 |
|---|---|
分子式 |
C12H13IN2O |
分子量 |
328.15 g/mol |
IUPAC名 |
N-(1-methylquinolin-1-ium-3-yl)acetamide;iodide |
InChI |
InChI=1S/C12H12N2O.HI/c1-9(15)13-11-7-10-5-3-4-6-12(10)14(2)8-11;/h3-8H,1-2H3;1H |
InChIキー |
PTZDMTXLMYZDOC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=CC=CC=C2[N+](=C1)C.[I-] |
正規SMILES |
CC(=O)NC1=CC2=CC=CC=C2[N+](=C1)C.[I-] |
Key on ui other cas no. |
38101-47-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















